N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide
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Overview
Description
N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide is a complex organic compound featuring an imidazole ring, a thiophene ring, and a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its interaction with biological targets could lead to the development of new treatments for various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.
Mechanism of Action
The mechanism by which N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole and thiophene rings may play a crucial role in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine
(1H-Imidazol-2-ylmethyl)methylamine dihydrochloride
3-[(2S,5aS,8aR)-6-(1H-imidazol-2-ylmethyl)-1-methyl-5-oxo-3,4,5a,7,8,8a-hexahydro-2H-pyrrolo[3,2-E][1,4]diazepin-2-yl]-N-benzylpropanamide
Uniqueness: N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14(18-11-13-16-8-9-17-13)15(6-2-1-3-7-15)12-5-4-10-20-12/h4-5,8-10H,1-3,6-7,11H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMPOSZLKYHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)C(=O)NCC3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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